1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a cyclohexyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the cyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, reduction may produce dihydroquinoline derivatives, and substitution reactions may result in various functionalized quinoline compounds.
Scientific Research Applications
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium chloride
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-3-carboxamide
Uniqueness
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide stands out due to its specific structural features, such as the presence of a cyclohexyl group and a piperidine ring. These features may confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H30ClN3O2 |
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Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C27H30ClN3O2/c28-20-13-14-23-22(16-20)24(18-8-3-1-4-9-18)25(27(33)30-23)31-15-7-10-19(17-31)26(32)29-21-11-5-2-6-12-21/h1,3-4,8-9,13-14,16,19,21H,2,5-7,10-12,15,17H2,(H,29,32)(H,30,33) |
InChI Key |
ARHCCQXATZSZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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